molecular formula C18H22FN3O3 B2446267 N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1190556-72-9

N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Katalognummer B2446267
CAS-Nummer: 1190556-72-9
Molekulargewicht: 347.39
InChI-Schlüssel: VTNXLXWCRVTWDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential effects on biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

A study by (Apaydın et al., 2020) explored the antiviral potential of spirothiazolidinone derivatives, closely related to the compound . Certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the compound's potential in antiviral research.

Anticonvulsant Potential

(Li et al., 2015) investigated derivatives of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide, related to the specified compound, for their anticonvulsant activities. Some derivatives exhibited promising activities in anticonvulsant models, suggesting the potential of similar compounds in neurological research.

Antihypertensive Effects

Research conducted by (Caroon et al., 1981) on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the specified compound, demonstrated their potential as antihypertensive agents, particularly in treating spontaneous hypertensive rats.

Tachykinin NK2 Receptor Antagonism

Studies by (Smith et al., 1995) and (Smith et al., 1995) identified spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These findings suggest the relevance of similar compounds in respiratory and neurological disorders.

Supramolecular Arrangements

Research by (Graus et al., 2010) on cyclohexane-5-spirohydantoin derivatives revealed insights into the supramolecular arrangements of similar compounds, indicating their potential in material science and crystallography.

Positive Inotropic Agents

(Ye et al., 2011) synthesized N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, showing that some derivatives exhibited significant positive inotropic activity, suggesting potential applications in cardiovascular research.

Peripheral Benzodiazepine Receptor Agonists

(Okuyama et al., 1999) evaluated compounds similar to the specified chemical as selective agonists for the peripheral benzodiazepine receptor, indicating their potential in neuropharmacology.

Antibacterial Activity

(Borad et al., 2015) synthesized and tested derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3,2’-thiazolidin]-3'-yl)amino)acetamide for antibacterial activity, pointing towards potential applications in antibacterial research.

Neuroinflammation Imaging

(Fujinaga et al., 2018) developed novel radiotracers for PET imaging of translocator protein in ischemic brain, suggesting the use of structurally related compounds in neuroimaging and inflammation studies.

Anticancer Evaluation

(Lagisetty et al., 2013) synthesized a derivative of EF24, a structurally similar compound, and evaluated its anticancer properties, indicating potential applications in cancer research.

Eigenschaften

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12-6-8-18(9-7-12)16(24)22(17(25)21-18)11-15(23)20-10-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNXLXWCRVTWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.